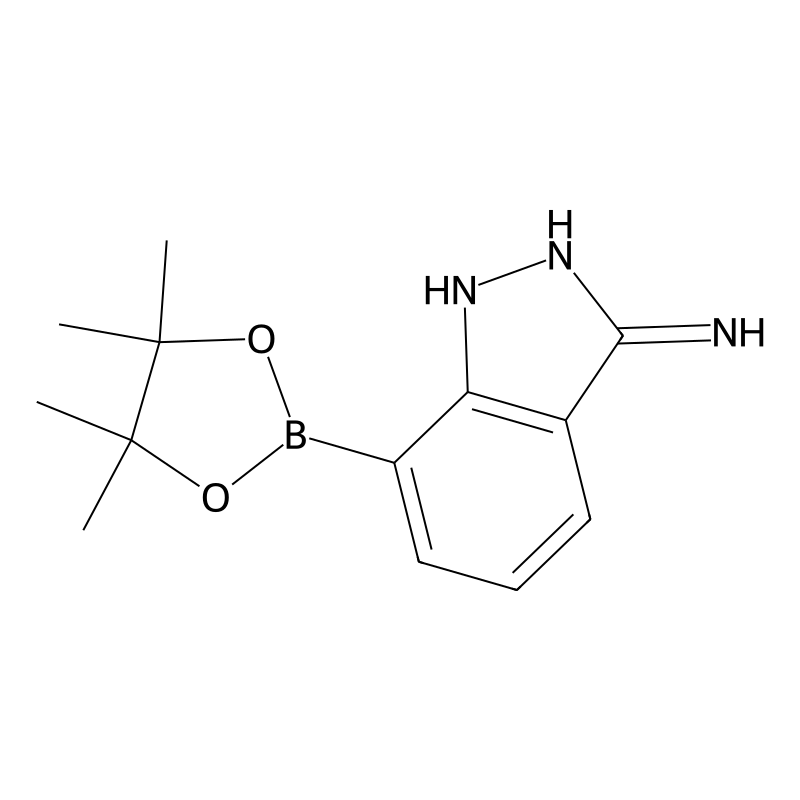

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic Synthesis

“3-Amino-1H-indazole-7-boronic acid pinacol ester” is a valuable building block in organic synthesis . It’s used as an intermediate in the synthesis of various organic compounds .

Suzuki-Miyaura Coupling

One of the most important applications of organoboron compounds like this one is in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction that allows for the formation of carbon-carbon bonds. It’s a powerful tool in the field of organic chemistry, particularly in the synthesis of complex organic molecules.

Protodeboronation

There’s also research into the protodeboronation of pinacol boronic esters . Protodeboronation is a process where a boron atom is removed from an organic compound. In this case, a radical approach is utilized for the protodeboronation of 1°, 2° and 3° alkyl boronic esters .

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9

. It’s likely used in similar applications as the compound you’re interested in.

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a synthetic compound notable for its unique molecular structure, which integrates an indazole core with a boron-containing dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The chemical formula for this compound is C₁₄H₁₈BN₂O₂, and it has a molecular weight of approximately 284.77 g/mol. The presence of the dioxaborolane group is significant for its reactivity and interactions in biological systems, particularly in the context of drug development and synthesis.

Research indicates that compounds similar to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine exhibit various biological activities. Notably, they have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The structural attributes of this compound may enhance its selectivity and potency against specific CDKs involved in tumorigenesis.

The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine typically involves several steps:

- Preparation of Boronic Ester: The initial step often includes the formation of a boronic ester from bis(pinacolato)diboron and an appropriate aryl halide.

- Palladium-Catalyzed Coupling: This is followed by a palladium-catalyzed coupling reaction with an indazole derivative.

- Purification: The final product is purified through standard techniques such as column chromatography.

This multi-step process allows for the introduction of various substituents onto the indazole core while maintaining high yields.

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine has potential applications in:

- Medicinal Chemistry: As a scaffold for developing new inhibitors targeting cyclin-dependent kinases.

- Organic Synthesis: Serving as a building block in the synthesis of complex organic molecules.

The compound's ability to undergo Suzuki-Miyaura coupling makes it valuable for introducing diverse substituents onto the indazole core.

Studies on similar compounds have highlighted their interactions with various biological targets. For instance:

- Cyclin-dependent Kinases: Compounds related to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine have been investigated for their inhibitory effects on CDKs.

These interactions suggest that this compound could play a significant role in cancer treatment by modulating cell cycle progression.

Several compounds share structural similarities with 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 0.92 | Lacks chloro substitution |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | 0.85 | Similar indazole core |

| 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 0.85 | Different methyl substitution |

| (5-Methyl-1H-indazol-4-yl)boronic acid | 0.79 | Boronic acid derivative |

These comparisons illustrate the uniqueness of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine while also highlighting its potential as a scaffold for further drug development. The presence of specific substituents can significantly influence biological activity and selectivity against target enzymes or receptors.